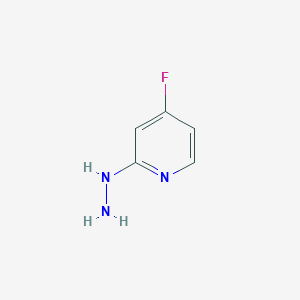

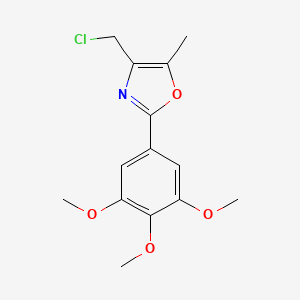

![molecular formula C8H8N2 B1314994 5-Methylimidazo[1,5-a]pyridine CAS No. 6558-64-1](/img/structure/B1314994.png)

5-Methylimidazo[1,5-a]pyridine

Übersicht

Beschreibung

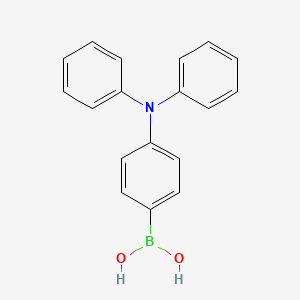

5-Methylimidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 132.16 and its IUPAC name is 5-methylimidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of 5-Methylimidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access 5-Methylimidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Molecular Structure Analysis

The molecular structure of 5-Methylimidazo[1,5-a]pyridine consists of an imidazole ring fused to a pyridine ring . The molecular formula is C8H8N2 .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine .

Physical And Chemical Properties Analysis

5-Methylimidazo[1,5-a]pyridine has a molecular weight of 132.16 . It is stored at ambient temperature . The physical form is liquid .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Devices

5-Methylimidazo[1,5-a]pyridine derivatives show promise in the field of optoelectronics, which involves the use of light in electronic systems. Their luminescent properties make them suitable for use in devices such as light-emitting diodes (LEDs), laser diodes, and photodetectors .

Sensors

Due to their stable and luminescent nature, these compounds are also used in sensor technology. They can be incorporated into sensors that detect environmental changes or specific chemical substances .

Pharmaceutical Applications

In the pharmaceutical industry, 5-Methylimidazo[1,5-a]pyridine derivatives are explored for their potential as anti-cancer drugs. Their ability to interact with various biological targets makes them valuable for drug development .

Confocal Microscopy and Imaging

These compounds serve as emitters for confocal microscopy and imaging, providing a way to visualize cells and biological tissues with high resolution and contrast .

Coordination Chemistry

In coordination chemistry, 5-Methylimidazo[1,5-a]pyridine acts as a ligand that can bind to metals, forming complexes with potential applications in catalysis and materials science .

Chemical Biology

Their photophysical properties make them suitable candidates as cell membrane probes in chemical biology, aiding in the study of cell structure and function .

Agrochemicals

As a structural component, 5-Methylimidazo[1,5-a]pyridine is significant in the synthesis of agrochemicals, contributing to the development of pesticides and fertilizers .

Synthetic Methodologies

The compound’s synthesis has been a subject of intense research, leading to numerous methodologies that provide convenient access to 5-Methylimidazo[1,5-a]pyridine from readily available materials, which is crucial for its diverse applications .

Safety and Hazards

The safety data sheet for 5-Methylimidazo[1,2-a]pyridine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

5-Methylimidazo[1,5-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . These compounds have shown to reduce bacterial load when tested in an acute TB mouse model .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with the treatment of tuberculosis, suggesting they may interact with the biochemical pathways related to this disease .

Pharmacokinetics

Some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb, indicating a potential therapeutic effect .

Eigenschaften

IUPAC Name |

5-methylimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-4-8-5-9-6-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTVPXODMPYFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CN=CN12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480644 | |

| Record name | 5-methylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylimidazo[1,5-a]pyridine | |

CAS RN |

6558-64-1 | |

| Record name | 5-Methylimidazo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6558-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methylimidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

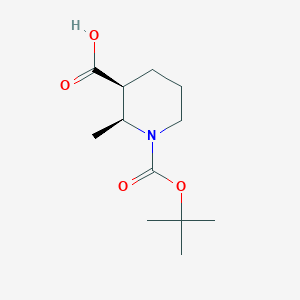

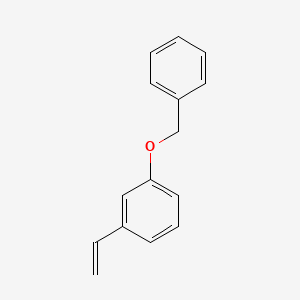

![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)

![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)